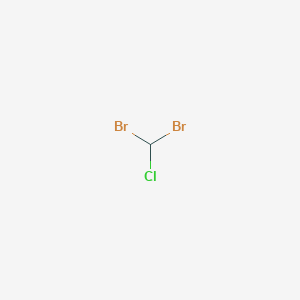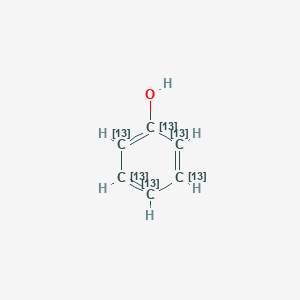
二溴氯甲烷
描述
Chlorodibromomethane is a colorless to yellow, heavy, and nonflammable compound with the chemical formula CHBr₂Cl . It is a trihalomethane and has a sweet odor . Small quantities of dibromochloromethane are produced in the ocean by algae . Historically, it was used as a flame retardant and as an intermediate in chemical manufacturing, but today it is primarily used as a laboratory reagent .
科学研究应用
Chlorodibromomethane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Research has shown that dibromochloromethane can reduce methane production in ruminants by 79%.
作用机制
Target of Action
Dibromochloromethane, a type of trihalomethane, primarily targets the DNA in cells . It is known to be cytotoxic, genotoxic, and mutagenic .
Mode of Action
Dibromochloromethane interacts with its targets (DNA) causing damage, which can lead to cytotoxicity, genotoxicity, and mutagenicity . This interaction can result in changes at the cellular level, potentially leading to harmful effects on human health .
Biochemical Pathways
Dibromochloromethane is thought to be metabolized by at least two route-independent pathways: oxidation by the cytochrome P-450 mixed function oxidase system and conjugation via glutathione S-transferase . These pathways play a crucial role in the detoxification and elimination of the compound from the body.
Pharmacokinetics
It is known that the compound can enter the body through ingestion, inhalation, and dermal exposure . Once in the body, it is metabolized and eventually excreted .
Result of Action
The primary result of Dibromochloromethane’s action is DNA damage, which can lead to cytotoxic, genotoxic, and mutagenic effects . This DNA damage can potentially lead to harmful health effects, including an increased risk of cancer .
Action Environment
Dibromochloromethane enters the environment through the disposal of water that has been disinfected with chlorine or as vapors emitted from chlorinated water . It is also produced naturally by algae in the oceans . Environmental factors, such as the presence of chlorine and natural organic matter, can influence the formation and stability of Dibromochloromethane .
生化分析
Biochemical Properties
Dibromochloromethane is thought to be metabolized by at least two route-independent pathways: oxidation by the cytochrome P-450 mixed function oxidase system and conjugation via glutathione S-transferase
Cellular Effects
It has been suggested that the compound may have deleterious effects on cells, potentially leading to cellular necrosis
Molecular Mechanism
It is known that dibromochloromethane can interact with biomolecules such as enzymes and proteins, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Dibromochloromethane is relatively stable in the air, but reactions with other chemicals in the air cause it to break down slowly (about 50% in 1 or 2 months) .
Dosage Effects in Animal Models
In animal models, the effects of dibromochloromethane appear to be dose-dependent. For instance, in rats, high doses of dibromochloromethane (250 mg/kg) resulted in high mortality
Metabolic Pathways
Dibromochloromethane is thought to be metabolized by at least two route-independent pathways: oxidation by the cytochrome P-450 mixed function oxidase system and conjugation via glutathione S-transferase . These pathways suggest that dibromochloromethane may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
准备方法
Chlorodibromomethane can be synthesized through various methods. One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows: [ \text{CH}_2\text{Cl}_2 + \text{Br}_2 \rightarrow \text{CHBr}_2\text{Cl} + \text{HCl} ]
Another method involves the reaction of chloromethane with bromine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
Chlorodibromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Chlorodibromomethane can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and a base, dibromochloromethane can hydrolyze to form other compounds.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Chlorodibromomethane is similar to other trihalomethanes such as chloroform, bromodichloromethane, and bromoform . it is unique in its specific chemical structure and properties. For example:
Chloroform (CHCl₃): Primarily cytotoxic, whereas dibromochloromethane is both cytotoxic and genotoxic.
Bromodichloromethane (CHBrCl₂): Shares similar genotoxic properties but differs in its specific molecular interactions.
Bromoform (CHBr₃): Similar in being a disinfection byproduct but has different physical and chemical properties.
These comparisons highlight the unique aspects of dibromochloromethane, particularly its specific interactions and effects in various applications.
属性
IUPAC Name |
dibromo(chloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2Cl/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVIKZLVQHOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2Cl | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020300 | |
| Record name | Chlorodibromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point., Colorless liquid; [Hawley] Pale yellow liquid; [MSDSonline] | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorodibromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
246 to 248 °F at 748 mmHg (NTP, 1992), 121.3 - 121.8 °C; also reported as 123-125 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), > 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol, Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone, Miscible in organic solvents., In water, 2.70X10+3 mg/L at 20 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.451 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity = 2.38 | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
45.7 mmHg at 63 °F ; 54.9 mmHg at 75 °F (NTP, 1992), 5.54 [mmHg] | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorodibromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless to pale yellow liquid, Clear, colorless, heavy liquid | |
CAS No. |
124-48-1 | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibromochloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodibromomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, dibromochloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodibromomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromochloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AJR1H24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-8 °F (NTP, 1992), -20 °C | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORODIBROMOMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How is dibromochloromethane formed in drinking water?
A1: Dibromochloromethane is formed when chlorine used for disinfection reacts with naturally occurring organic matter and bromide ions in source water. [, ] This reaction primarily occurs during the chlorination process in drinking water treatment plants. [, , , ]
Q2: What are the main sources of dibromochloromethane in drinking water?
A2: The presence of dibromochloromethane in drinking water is primarily attributed to the chlorination process, where it forms as a byproduct. [, , ] The levels of dibromochloromethane are influenced by factors such as the concentration of organic matter and bromide ions in the source water, the type and dose of chlorine used for disinfection, the temperature, and the pH of the water. [, , ] Studies indicate that the use of groundwater as a water source can lead to higher dibromochloromethane concentrations due to the potential presence of bromide ions in these sources. []
Q3: How prevalent is dibromochloromethane in drinking water?
A3: Research suggests that dibromochloromethane is commonly detected in drinking water systems globally, albeit at varying concentrations. [, , , , , , ] For instance, a study analyzing drinking water in Tangshan City, China, found dibromochloromethane present in all tested samples. [] Another study examining water supplies in different cities of Galicia, Spain, also reported consistent detection of dibromochloromethane. []
Q4: What analytical techniques are used to detect and quantify dibromochloromethane in water samples?
A4: The most commonly employed method for analyzing dibromochloromethane in water is Purge-and-Trap Gas Chromatography coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD). [, , , , , , ] This method involves extracting volatile compounds from the water sample using a purge-and-trap system followed by separation and detection using GC-MS or GC-ECD. [, , , , , , ] Headspace Gas Chromatography is another technique used for dibromochloromethane determination, particularly in drinking water and beverages. [, , ] This method involves analyzing the volatile compounds present in the headspace above the liquid sample. [, , ]
Q5: Have low-level analytical methods for dibromochloromethane been developed?
A5: Yes, researchers have developed and implemented low-level analytical methods to detect and quantify dibromochloromethane at trace concentrations. [] These methods are particularly important for assessing the occurrence and potential health risks associated with low-level exposure to dibromochloromethane in drinking water.
Q6: Is dibromochloromethane considered toxic?
A6: Yes, dibromochloromethane is recognized as a potential health hazard. [, , , , ] Studies have demonstrated its toxicity in animal models, particularly targeting the liver and kidneys. [, , ] Research has linked dibromochloromethane exposure to an increased risk of cancer in animal studies. [, , ]
Q7: Are there any studies on the long-term effects of dibromochloromethane exposure in humans?
A7: While long-term human studies are limited, research suggests that chronic exposure to dibromochloromethane through contaminated drinking water may increase the risk of certain types of cancer. [, ] A study conducted in Latacunga, Ecuador, found a potential link between high levels of dibromochloromethane in drinking water and an unacceptable carcinogenic risk level. []
Q8: Does boiling water remove dibromochloromethane?
A8: Boiling water has been shown to effectively remove a significant portion of dibromochloromethane. [] A study investigating the effects of temperature and boiling on trihalomethanes in drinking water reported that boiling for 5 minutes removed more than 95% of dibromochloromethane. []
Q9: What are the potential environmental impacts of dibromochloromethane?
A9: While research on the specific ecological effects of dibromochloromethane is limited, its presence in water sources raises concerns due to its potential toxicity to aquatic organisms. [, ]
Q10: What strategies are being considered to mitigate the negative impacts of dibromochloromethane?
A10: Several approaches are being explored to minimize the formation and occurrence of dibromochloromethane in drinking water. These include optimizing disinfection practices, using alternative disinfectants, and implementing advanced water treatment technologies to remove DBPs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B127439.png)








